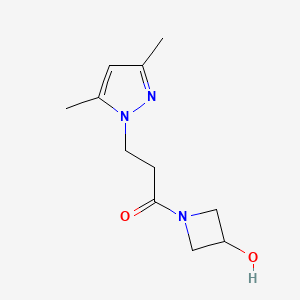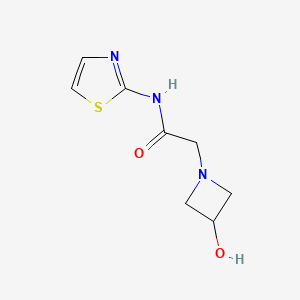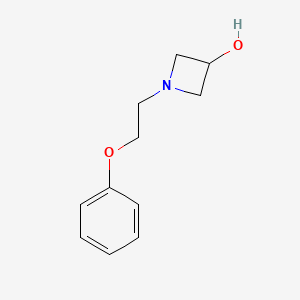![molecular formula C8H11NOS B1468957 1-[(Thiophen-3-yl)methyl]azetidin-3-ol CAS No. 1342966-96-4](/img/structure/B1468957.png)
1-[(Thiophen-3-yl)methyl]azetidin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Antimicrobial Properties : A study by (N. Patel & Minesh D. Patel, 2017) discusses the synthesis of various derivatives, including azetidinones, and their evaluation for antibacterial and antifungal activities. The compounds showed significant activity against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
Antitubercular and Antioxidant Activities : Another study by (M. Chandrashekaraiah et al., 2014) synthesized pyrimidine-azetidinone analogues and tested them for antioxidant, antimicrobial, and antitubercular activities. The compounds exhibited notable activity, indicating their potential in treating tuberculosis and other bacterial infections.
Neuroprotective Effects : In a study by (T. Kawasaki et al., 2008), a derivative of azetidin-3-ol demonstrated neuroprotective properties against neurotoxicity in mice. This suggests potential applications in treating neurodegenerative disorders.
Chemical Synthesis and Structural Analysis
Synthesis Techniques : A paper by (吴佳佳 et al., 2017) provides an overview of synthesis methods for a related compound used as an intermediate in antidepressant production. This emphasizes the compound's role in the synthesis of pharmaceuticals.
Structural Characterization : Research by (S. Ramakumar et al., 1977) detailed the crystal and molecular structure of a similar compound, showcasing the importance of structural analysis in understanding these chemicals.
Biological Activity and Applications
Antileishmanial Activity : A study by (G. S. Singh et al., 2012) synthesized azetidin-2-ones with antileishmanial properties. This highlights the potential application in treating parasitic infections.
Antidepressant and Nootropic Agents : Research by (Asha B. Thomas et al., 2016) explored azetidinones as potential antidepressant and nootropic agents, underscoring their significance in neuroscience and mental health.
Propriétés
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-8-4-9(5-8)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLXCMLIOGUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)



![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)

![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)


![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)


![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

